molecular formula C17H15NO5S B4048751 2-{[(2,4,5-trimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

2-{[(2,4,5-trimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4048751
M. Wt: 345.4 g/mol
InChI Key: HZPXIYBBUBJBJH-UHFFFAOYSA-N
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Description

2-{[(2,4,5-trimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.06709375 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield amino and triazole derivatives, with further modifications leading to hydroxyl analogues. This synthesis pathway is significant for creating derivatives with potential applications in various fields, including pharmaceuticals (Tan et al., 2016).

Development of Heterocyclic Sulfonates

Research has led to the development of more than 50 heterocyclic sulfonates or their derivatives via a Mn(OAc)3·2H2O promoted radical sulfonation from functionalized alkenes. This methodology facilitates the construction of complex organic structures such as oxindole, quinolinone, and benzoxazine, introducing sulfonic moieties in a single step. These compounds are of interest for their high efficiency and mild reaction conditions (Han et al., 2022).

Green Catalytic System for Isoindoline-1,3-dione Derivatives

An efficient green synthesis method using Water Extract of Onion Peel Ash (WEOPA) for isoindoline-1,3-dione derivatives has been described. This approach avoids the use of harmful catalysts, providing a sustainable and environmentally friendly alternative for the synthesis of these compounds, which have applications in material science and medicine (Malaysian Journal et al., 2019).

Sulfonated Oxindoles Synthesis

A study demonstrates the synthesis of sulfonated oxindoles via a Cu(OAc)2-catalyzed three-component reaction. This method shows good functional group tolerance, highlighting the potential for creating sulfonated oxindoles that could have applications in drug discovery and organic synthesis (Wang et al., 2017).

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,4,5-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-10-8-12(3)15(9-11(10)2)24(21,22)23-18-16(19)13-6-4-5-7-14(13)17(18)20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPXIYBBUBJBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2,4,5-trimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.